molecular formula C3H7NO3 B559523 L-serine CAS No. 56-45-1

L-serine

Cat. No.: B559523
CAS No.: 56-45-1
M. Wt: 105.09 g/mol
InChI Key: MTCFGRXMJLQNBG-REOHCLBHSA-N
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Biochemical Analysis

Chemical Reactions Analysis

Types of Reactions: L-serine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

L-serine exerts its effects through several mechanisms:

Properties

IUPAC Name

(2S)-2-amino-3-hydroxypropanoic acid
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InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1
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InChI Key

MTCFGRXMJLQNBG-REOHCLBHSA-N
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Canonical SMILES

C(C(C(=O)O)N)O
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Isomeric SMILES

C([C@@H](C(=O)O)N)O
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Molecular Formula

C3H7NO3
Record name serine
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Related CAS

25821-52-7
Record name L-Serine homopolymer
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DSSTOX Substance ID

DTXSID301031857, DTXSID60883230
Record name (2S)-2-Amino-3-hydroxy-propanoic acid
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Molecular Weight

105.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name L-Serine
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Solubility

SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL
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Density

1.6 g/cu cm @ 22 °C
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Vapor Pressure

0.00000004 [mmHg]
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Mechanism of Action

L-Serine plays a role in cell growth and development (cellular proliferation). The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine. These bases when linked to the phosphate ester of pentose sugars are essential components of DNA and RNA and the end products of energy producing metabolic pathways, ATP and GTP. In addition, L-serine conversion to glycine via this same enzyme provides the one-carbon units necessary for production of the pyrimidine nucleotide, deoxythymidine monophosphate, also an essential component of DNA.
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Color/Form

HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS

CAS No.

56-45-1, 6898-95-9
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Melting Point

228 °C (decomposes), 228 °C
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Record name L-Serine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is serine synthesized in living organisms?

A1: Serine biosynthesis can occur through multiple pathways. One prominent pathway involves the conversion of 3-phosphoglycerate, an intermediate in glycolysis, to serine. [, , ] This de novo synthesis pathway is particularly important in tissues like the brain. [] Another pathway involves the interconversion of serine and glycine. []

Q2: Can exogenous serine influence endogenous serine synthesis?

A2: Yes, studies using hepatocytes cultured with high selenium have shown that exogenous serine can inhibit the expression of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the de novo serine synthesis pathway. [] This suggests a feedback mechanism where exogenous serine can downregulate endogenous production. Interestingly, glycine, which can be converted to serine, also exhibits this inhibitory effect on PHGDH. []

Q3: What is the significance of serine transport across the blood-brain barrier?

A3: While it was previously thought that brain serine originated solely from glycolysis, research now suggests a critical role for serine transport from the blood. [] The transporter Slc38a5 has been identified as a major player in this process, particularly during early postnatal brain development. [] Disruptions to this transport system, such as Slc38a5 deletion in mice, result in developmental delays, motor dysfunction, and cellular abnormalities, highlighting the importance of external serine sources for the developing brain. []

Q4: How does serine interact with enzymes?

A4: Serine plays a critical role as part of the catalytic triad in serine proteases, a large family of proteolytic enzymes. [, , ] This triad, typically consisting of aspartate, histidine, and serine, works in concert to hydrolyze peptide bonds in target proteins. [, ]

Q5: What are some examples of how serine protease activity is regulated?

A5: Serine protease activity is tightly regulated to prevent uncontrolled proteolysis. One mechanism involves specific inhibitors, such as serpins, which form irreversible complexes with target proteases, effectively blocking their activity. [, ] In insects like Manduca sexta, a diverse array of serpin variants encoded by a single gene have been shown to target different proteases, highlighting the complex regulatory network governing these enzymes. []

Q6: Does serine phosphorylation play a role in signal transduction?

A6: Yes, serine phosphorylation is a key regulatory mechanism in various signaling pathways. For example, phosphorylation of serine residues on the mRNA cap-binding protein eIF-4E is known to influence the initiation of protein translation. [] Additionally, phosphorylation of serine 780 on Signal Transducer and Activator of Transcription 5a (STAT5a) by Extracellular signal-regulated kinases (ERK) has been shown to modulate growth hormone-induced transcriptional activation. []

Q7: Are there examples of serine phosphorylation influencing enzyme activity?

A7: Yes, phosphorylation of oleosin, a protein found in oil bodies of plants, provides a compelling example. [] A serine/threonine/tyrosine protein kinase has been shown to phosphorylate oleosin, impacting its dual enzymatic activities: monoacylglycerol acyltransferase and phospholipase A2. [] This phosphorylation-dependent regulation highlights the intricate control mechanisms governing enzyme function.

Q8: Can the non-protein amino acid β-N-methylamino-L-alanine (BMAA) interfere with serine's role in proteins?

A8: Yes, research suggests that BMAA can be mistakenly incorporated into human proteins in place of serine. [] This substitution can disrupt protein folding and promote aggregation, potentially contributing to neurodegenerative diseases. [] The ability of serine to inhibit BMAA misincorporation further supports this hypothesis, highlighting a possible link between environmental BMAA exposure and neurodegeneration. []

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